Ethyl 2-methyl-4,4,4-trifluoroacetoacetate

説明

Historical Context of Fluorinated Acetoacetate (B1235776) Derivatives

The exploration of fluorinated organic compounds has a rich history, with the development of fluorinated building blocks gaining significant momentum in the mid-20th century. nih.gov The synthesis of fluorinated β-ketoesters, such as acetoacetate derivatives, has been a key area of this research. nih.govresearchgate.net Early methods for creating these compounds often relied on the Claisen condensation reaction, a robust carbon-carbon bond-forming reaction first detailed by Rainer Ludwig Claisen in 1887. This reaction, which involves the condensation of two esters in the presence of a strong base, proved adaptable for the synthesis of fluorinated acetoacetates by using fluorinated esters as starting materials. guidechem.com Over the decades, the synthetic utility of these fluorinated building blocks has expanded, with researchers continually developing more efficient and selective methods for their preparation. nih.govresearchgate.net The commercial preparation of these esters has evolved to address safety and scalability, moving away from hazardous reagents like sodium hydride. google.com

Scope and Importance of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate as a Research Target

This compound has emerged as a particularly valuable research target due to its unique combination of functional groups. The presence of the trifluoromethyl group, a keto group, an ester, and a methyl-substituted chiral center makes it a highly versatile precursor for a wide array of complex molecules. Its primary importance lies in its role as a key intermediate in the synthesis of various high-value chemicals. In the pharmaceutical industry, it is instrumental in the production of compounds like the antidepressant befloxatone. aip.org In the agrochemical sector, it serves as a precursor for pesticides such as thifluzamide (B1681302) and thiazopyr. aip.org

The reactivity of its dicarbonyl system allows for its participation in a variety of chemical transformations, including cyclization and multicomponent reactions, leading to the formation of diverse heterocyclic compounds. nih.gov This has made it a focal point for researchers developing new synthetic methodologies. Furthermore, the chiral center introduced by the methyl group opens avenues for the synthesis of enantiopure compounds, which is of paramount importance in drug development where a specific stereoisomer often exhibits the desired therapeutic activity. The study of its asymmetric reactions continues to be an active area of research.

Physicochemical and Spectroscopic Data of this compound

Below are the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉F₃O₃ |

| Molecular Weight | 198.14 g/mol nih.gov |

| Boiling Point | 144-146 °C nih.gov |

| Density | 1.258 g/mL nih.gov |

| Flash Point | 47 °C nih.gov |

| Refractive Index (n_D^20) | 1.374 |

| CAS Number | 344-00-3 google.com |

Table 2: Spectroscopic Data

| Spectroscopy Type | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 4.20 (q, 2H), 3.65 (q, 1H), 1.30 (t, 3H) nih.gov |

| ¹³C NMR (CDCl₃) | δ 192.1 (C=O, keto), 168.5 (C=O, ester), 117.2 (q, CF₃), 61.5 (OCH₂), 49.5 (CH), 14.0 (CH₃, ethyl), 13.5 (CH₃, methyl) nih.gov |

| ¹⁹F NMR (CDCl₃) | δ -63.5 (s) nih.gov |

| Infrared (IR) (cm⁻¹) | 1745 (C=O, ester), 1710 (C=O, keto), 1250-1100 (C-F) nih.gov |

| Mass Spectrometry (MS) | m/z 198 (M⁺), 153, 69 nih.gov |

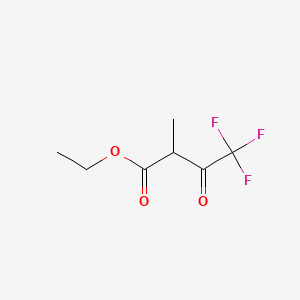

Structure

2D Structure

特性

IUPAC Name |

ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRGPBKEZVHOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371911 | |

| Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-00-3 | |

| Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Methyl 4,4,4 Trifluoroacetoacetate

Claisen Condensation Approaches

The primary and most effective method for synthesizing ethyl 2-methyl-4,4,4-trifluoroacetoacetate is the Claisen condensation. wikipedia.org This carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. wikipedia.org For the synthesis of the target compound, this specifically involves a crossed Claisen condensation between two different esters. fiveable.me

Reaction of Ethyl Trifluoroacetate (B77799) with Ethyl Propionate

The synthesis is achieved through the crossed Claisen condensation of ethyl trifluoroacetate and ethyl propionate. capes.gov.brlibretexts.org In this reaction, the enolizable ester, ethyl propionate, is deprotonated at the α-carbon by a strong base to form a nucleophilic enolate. libretexts.orglibretexts.org This enolate then attacks the electrophilic carbonyl carbon of the non-enolizable ester, ethyl trifluoroacetate. wikipedia.org The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-keto ester product, this compound. libretexts.orgopenstax.org

The choice of base is critical in a Claisen condensation to prevent side reactions like saponification or transesterification. wikipedia.orgyoutube.com Sodium ethoxide (NaOEt) is a commonly used strong base for this purpose, particularly when using ethyl esters. fiveable.meresearchgate.net Using the sodium alkoxide that corresponds to the ester's alcohol portion (ethanol for ethyl esters) prevents unwanted transesterification, as the regenerated alkoxide is identical to the ester's leaving group. wikipedia.orgyoutube.com The reaction requires a stoichiometric amount of base, not just a catalytic amount, because the resulting β-keto ester is acidic and is deprotonated by the base. wikipedia.orglibretexts.org This final deprotonation step is thermodynamically favorable and helps to drive the reaction equilibrium toward the product. libretexts.orgmasterorganicchemistry.com

Table 1: Catalyst System Parameters

| Parameter | Range / Preferred Value | Notes |

|---|---|---|

| Catalyst | Sodium ethoxide in ethanol (B145695) (10–20%) | Concentration is crucial for reaction efficiency. google.comgoogle.com |

| Molar Ratio (NaOEt:Ester) | 1.0:1.0 to 2.5:1.0 (preferably 1.1:1.0–1.5:1.0) | Controls conversion rate and minimizes side reactions. google.comgoogle.com |

The solvent plays a significant role in the Claisen condensation. Anhydrous conditions are essential to prevent hydrolysis of the esters and quenching of the base. fiveable.me The solvent should be inert to the reaction conditions. While the corresponding alcohol (ethanol) is often used as a solvent, other aprotic solvents can be employed to better control the reaction and facilitate product separation. fiveable.meyoutube.com Solvents such as tetrahydrofuran (B95107) (THF), cyclohexane (B81311), and methyl tertiary butyl ether (MTBE) have been utilized. google.comepo.org The use of cyclohexane is particularly advantageous as it can form an azeotrope with the ethanol byproduct, allowing for its removal by distillation and helping to drive the reaction to completion. google.com

Table 2: Solvent Optimization

| Solvent | Purpose | Reference |

|---|---|---|

| Ethanol | Used as a solvent for the sodium ethoxide catalyst. | google.com |

| Cyclohexane | Forms an azeotrope with ethanol to aid in its removal. | google.com |

| Tetrahydrofuran (THF) | An aprotic solvent used to control the reaction. | google.com |

| Methyl Tertiary Butyl Ether (MTBE) | An alternative aprotic solvent. | google.com |

| Ethyl Acetate (B1210297) | Can be used as a co-solvent. | google.com |

Careful control of reaction conditions is necessary to achieve high yields and purity. The initial condensation is often performed at low temperatures (e.g., 10–20 °C) during the addition of reactants, followed by a period of heating (e.g., 40–65 °C) to drive the reaction forward. google.com Vigorous stirring is necessary to ensure proper mixing of the reactants and the base. After the condensation, the reaction mixture is cooled again before neutralization. google.com

Table 3: Reaction Condition Parameters

| Parameter | Range / Preferred Value | Notes |

|---|---|---|

| Condensation Temperature | 10–65 °C (preferably 40–60 °C) | Affects reaction rate and selectivity. |

| Condensation Time | 0.5–6 hours (preferably 1–3 hours) | Longer times may increase yield but also risk side reactions. |

| Acidification Temperature | 10–60 °C (preferably 30–50 °C) | The choice of acid and temperature influences product purity. |

After the reaction is complete, the mixture is neutralized with an acid, such as formic acid or methanesulfonic acid, to protonate the enolate product. google.comgoogle.com The resulting salt (e.g., sodium formate) is insoluble in the organic solvent and can be removed by filtration. google.comgoogle.com The filtrate, containing the crude product, unreacted starting materials, and solvent, is then subjected to purification. Vacuum rectification (distillation under reduced pressure) is a highly effective method for isolating the final product, this compound, from lower and higher boiling point impurities. google.comgoogle.com This technique is crucial for obtaining the high-purity compound required for its applications in fine chemical synthesis.

Claisen Condensation Variations and Improvements

While the classic Claisen condensation using sodium ethoxide is robust, variations exist. The use of stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) can be employed in mixed Claisen condensations, especially when trying to control which ester forms the enolate. wikipedia.org However, for the synthesis of this compound, the sodium ethoxide method remains prevalent due to its efficiency and cost-effectiveness for industrial-scale production. google.com Process improvements often focus on optimizing solvent systems for efficient removal of the ethanol byproduct, as this is key to shifting the reaction equilibrium and maximizing yield. google.com

Alternative Synthetic Routes

Beyond the primary synthesis methods, alternative routes to this compound offer flexibility in precursor selection and reaction conditions. These routes primarily involve either the introduction of the trifluoromethyl group onto an existing keto-ester framework or building the molecule from already fluorinated precursors.

Fluorination of Acetoacetate (B1235776) Derivatives

The synthesis of this compound via the direct fluorination of a non-fluorinated precursor, such as Ethyl 2-methylacetoacetate (B1246266), represents a significant challenge in synthetic chemistry. This approach requires a reagent that can achieve trifluoromethylation at the terminal methyl group of the acetoacetate backbone. Electrophilic trifluoromethylating agents would be required for this transformation, but they typically react at the nucleophilic α-carbon. A multi-step process involving halogenation followed by fluorine exchange might be conceived, but achieving selective trifluorination at the desired position without side reactions remains a complex task. Research into the direct fluorination of unactivated C(sp³)-H bonds is ongoing, but specific, high-yield methods for the terminal methyl group of an acetoacetate derivative are not yet commonplace.

Utilization of Fluorinated Precursors

A more established and practical approach involves the use of precursors that already contain the trifluoromethyl group. This strategy typically employs two main pathways: Claisen-type condensation or the alkylation of a fluorinated β-keto ester.

One common method is a Claisen condensation reaction between Ethyl trifluoroacetate and Ethyl propanoate. libretexts.org This reaction is analogous to the industrial synthesis of the unmethylated parent compound, Ethyl 4,4,4-trifluoroacetoacetate. google.com In this process, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of Ethyl propanoate, which then acts as a nucleophile, attacking the carbonyl carbon of Ethyl trifluoroacetate. Subsequent elimination of an ethoxide leaving group yields the target β-keto ester. libretexts.org

Another well-documented route is the C-alkylation of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA). rsc.org The enolate of ETFAA is generated using a suitable base, and it is then reacted with a methylating agent, such as iodomethane. Research has shown that in aprotic polar solvents, the ratio of O-alkylation versus C-alkylation products can be dependent on the reaction time. rsc.org The use of sodium iodide can facilitate the conversion of the initially formed O-alkylated enol ether back to the sodium enolate, which can then undergo irreversible C-alkylation to quantitatively yield the desired this compound. rsc.org

| Route | Reactants | Reagents/Conditions | Key Transformation |

| Claisen Condensation | Ethyl trifluoroacetate, Ethyl propanoate | Sodium ethoxide, followed by acid quench | Formation of C-C bond via nucleophilic acyl substitution |

| Alkylation | Ethyl 4,4,4-trifluoroacetoacetate, Iodomethane | Base (e.g., NaH), NaI, Aprotic polar solvent (e.g., Acetone, HMPA) | Formation of C-C bond at the α-carbon |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methodologies. The synthesis of this compound can be evaluated and improved through the lens of green chemistry principles, including the use of solvent-free conditions, recyclable catalysts, and maximizing atom economy.

Solvent-Free Conditions

Solvent-free reaction conditions represent a significant step towards greener chemical processes by reducing volatile organic compound (VOC) emissions and simplifying product purification. For the synthesis of β-keto esters, methods using microwave irradiation have been developed to accelerate reactions in the absence of a solvent. tandfonline.comresearchgate.net These techniques can be applied to Claisen-type condensations. Additionally, certain heterogeneous catalysts, such as mixed oxides derived from hydrotalcites, have been effectively used for condensation reactions under solvent-free conditions, often requiring thermal activation. mdpi.comnih.gov Lipase-catalyzed transesterification is another method that can produce β-keto esters under mild, solvent-free conditions, offering a biocatalytic alternative. google.com

Recyclable Catalysts

The conventional Claisen condensation employs a stoichiometric amount of a strong base like sodium ethoxide, which is consumed during the reaction and requires neutralization, generating waste. libretexts.org A greener alternative is the use of heterogeneous, recyclable catalysts. Nanocrystalline metal oxides have been investigated as recyclable solid base catalysts for Claisen-Schmidt condensations, avoiding the need for subsequent purification and waste treatment associated with homogeneous bases. digitellinc.com Mixed oxides derived from layered double hydroxides (LDHs), such as Mg-Al or Mg-Fe-Al systems, have shown significant catalytic activity in condensation reactions. mdpi.comnih.gov These solid base catalysts can be easily separated from the reaction mixture by filtration and potentially regenerated and reused, aligning with green chemistry principles. While iron(III) salts like ferric chloride have been reported as catalysts for retro-Claisen reactions, their application in the forward condensation may require further investigation for recyclability. researchgate.net

Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. An ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The atom economy for the two primary synthetic routes utilizing fluorinated precursors can be calculated as follows:

Route 1: Claisen Condensation Reaction: Ethyl trifluoroacetate + Ethyl propanoate → this compound + Ethanol C₄H₅F₃O₂ + C₅H₁₀O₂ → C₇H₉F₃O₃ + C₂H₆O

Route 2: Alkylation Reaction: Ethyl 4,4,4-trifluoroacetoacetate + Iodomethane + NaH → this compound + NaI + H₂ C₆H₇F₃O₃ + CH₃I + NaH → C₇H₉F₃O₃ + NaI + H₂

The table below summarizes the molecular weights and calculated atom economy for each route.

| Route | Reactant | Molecular Weight ( g/mol ) | Total Reactant Mass ( g/mol ) | Product Mass ( g/mol ) | % Atom Economy |

| 1. Claisen Condensation | Ethyl trifluoroacetate | 142.08 | 244.22 | 198.14 | 81.1% |

| Ethyl propanoate | 102.13 | ||||

| 2. Alkylation | Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 350.05 | 198.14 | 56.6% |

| Iodomethane | 141.94 | ||||

| Sodium Hydride (NaH) | 24.00 |

Calculation: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Industrial Scale Preparation and Process Optimization

The industrial synthesis of this compound primarily relies on the principles of the crossed Claisen condensation. This method involves the reaction between two different esters in the presence of a base. For the target molecule, the key starting materials are Ethyl trifluoroacetate and an ester containing a methyl group at the alpha-position, namely Ethyl 2-methylpropanoate (B1197409) (also known as ethyl isobutyrate).

Reaction Scheme:

Reactivity and Reaction Mechanisms

General Reactivity of β-Keto Esters with Trifluoromethyl Groups

The presence of a trifluoromethyl (-CF3) group profoundly influences the reactivity of β-keto esters like Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. The -CF3 group is a powerful electron-withdrawing moiety, which significantly increases the electrophilicity of the adjacent carbonyl carbon. This heightened electrophilicity makes the compound more susceptible to nucleophilic attack compared to its non-fluorinated counterparts.

This electronic effect also enhances the acidity of the proton at the α-carbon (the carbon atom between the two carbonyl groups). The increased acidity of this proton facilitates the formation of an enolate ion in the presence of a base, which is a key intermediate in many condensation reactions. researchgate.net The unique electronic properties conferred by the trifluoromethyl group make this class of compounds highly valuable intermediates for synthesizing complex fluorinated molecules.

Nucleophilic Additions and Substitutions

The enhanced electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic addition reactions. Nucleophiles readily attack the keto-carbonyl carbon, leading to the formation of tetrahedral intermediates. For instance, analogous trifluoromethyl ketones are known to form stable hydrates, which can act as mimics of transition states in enzymatic reactions.

The compound can also serve as an electrophile in nucleophilic substitution reactions. While the ester and trifluoroacetyl groups are the primary reactive sites, the reactivity can be compared to similar structures. For example, the related compound Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, which features a chlorine substituent at the 2-position, is noted for its high reactivity in nucleophilic substitutions, where the chlorine acts as a leaving group.

Condensation Reactions

This compound is a versatile substrate for various condensation reactions, which are crucial for the construction of more complex molecular architectures, particularly heterocyclic systems.

The Biginelli synthesis is a well-known multicomponent reaction that typically involves the acid-catalyzed cyclocondensation of a β-ketoester, an aldehyde, and urea (B33335) (or a thiourea). This reaction produces dihydropyrimidinones, which are a class of pharmaceutically important compounds. While trifluoromethylated β-ketoesters are frequently employed in the synthesis of heterocyclic compounds, specific documented examples of this compound participating in a Biginelli synthesis were not prominently found in the surveyed literature. However, its fundamental structure as a β-ketoester makes it a plausible candidate for such transformations under appropriate reaction conditions.

The reaction of this compound with amines and diamines is a well-established route for synthesizing nitrogen-containing compounds, including β-amino acids and various heterocycles. The initial step is typically the condensation of the amine with the keto group to form an enamine or imine intermediate, which can then undergo further transformations.

A notable application is the synthesis of stereoisomers of α-methyl-β-trifluoromethyl-β-alanine from this compound and benzylamine. researchgate.net This process involves a stereocontrolled chemo-enzymatic procedure that includes a diastereoselective base-catalyzed researchgate.netgoogle.com-proton shift reaction. researchgate.net

Furthermore, the compound undergoes cyclocondensation reactions to form heterocyclic systems. For example, its reaction with substituted amines in the presence of a catalyst can lead to the formation of pyrazole (B372694) derivatives. google.com

Table 1: Examples of Condensation Reactions with Amines

| Reactant | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Benzylamine | α-Methyl-β-trifluoromethyl-β-alanine isomer | Chemo-enzymatic, base-catalyzed researchgate.netgoogle.com-proton shift | researchgate.net |

| Substituted 1H-pyrazol-5-amine derivative | Condensed pyrazole derivative | 120 °C, 1 hour | google.com |

The reaction of β-ketoesters with diketones, such as 1,3- or 1,4-diketones, is a common strategy for synthesizing a variety of carbocyclic and heterocyclic frameworks, often through intramolecular or intermolecular condensation pathways (e.g., Paal-Knorr synthesis for furans, pyrroles, and thiophenes, or the Hantzsch pyridine (B92270) synthesis). Despite the high reactivity of this compound, specific examples of its condensation reactions with diketones were not detailed in the reviewed research.

The Knoevenagel condensation is a reaction between a compound containing an active methylene (B1212753) group (like a β-ketoester) and an aldehyde or ketone, typically catalyzed by a weak base such as an amine. The reaction proceeds via a nucleophilic addition of the enolate of the active methylene compound to the carbonyl group, followed by dehydration to yield a C=C double bond.

This compound possesses an acidic α-proton, a prerequisite for participating in Knoevenagel-type reactions. However, specific examples detailing its use as the active methylene component in a Knoevenagel condensation were not identified in the surveyed literature. The related ethyl 2-methylacetoacetate (B1246266) is known to participate in similar reactions like the Japp-Klingemann reaction to form hydrazones. cymitquimica.com

Cyclization Reactions

There is a significant body of work on the cyclization of Ethyl 4,4,4-trifluoroacetoacetate. It readily participates in multicomponent reactions to form a wide array of trifluoromethyl-substituted heterocycles. researchgate.netaip.org

Formation of Trifluoromethyl-Substituted Heterocycles (N-, O-, S-Heterocycles)

Ethyl 4,4,4-trifluoroacetoacetate is a versatile precursor for synthesizing various heterocyclic structures. For instance, it is used in the creation of pyrimidine (B1678525) derivatives and other complex heterocyclic systems, which are valuable in the agrochemical and pharmaceutical industries. researchgate.netresearchgate.net

Cyclization with Dinucleophiles

Research has demonstrated the three-component cyclization of Ethyl 4,4,4-trifluoroacetoacetate with various ketones and dinucleophiles such as 1,2-diamines, 1,3-diamines, and 1,2-aminoalcohols. researchgate.netresearchgate.net These reactions lead to complex, tricyclic azaheterocyclic structures, including derivatives of imidazo[1,2-a]pyridin-5-ones and oxazolo[3,2-a]pyridin-5-ones. aip.orgresearchgate.net

Mechanisms of Heterocycle Formation

For the reactions involving Ethyl 4,4,4-trifluoroacetoacetate, domino mechanisms have been proposed. These multi-step sequences often begin with an initial condensation or Michael addition, followed by intramolecular cyclization and dehydration steps to yield the final heterocyclic product. researchgate.netresearchgate.net The exact pathway and intermediates can be influenced by reaction conditions and the nature of the substrates involved.

Asymmetric Transformations

The asymmetric reduction of the keto group in Ethyl 4,4,4-trifluoroacetoacetate is a well-documented transformation.

Asymmetric Reduction to Chiral Alcohols

The conversion of Ethyl 4,4,4-trifluoroacetoacetate to the corresponding chiral alcohol, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, is a key step in the synthesis of various biologically active molecules.

Biocatalytic Approaches (e.g., Saccharomyces uvarum)

Biocatalysis, particularly using whole cells of microorganisms, has been effectively employed for this transformation. A notable example is the asymmetric reduction of Ethyl 4,4,4-trifluoroacetoacetate using the yeast Saccharomyces uvarum. nih.gov Studies have optimized this bioconversion in aqueous-organic solvent biphasic systems, achieving high conversion rates and enantiomeric excess. nih.gov The use of Saccharomyces cerevisiae has also been reported for similar reductions. nih.govconsensus.app

While extensive data exists for the reactivity of Ethyl 4,4,4-trifluoroacetoacetate, there is a clear gap in the scientific literature regarding detailed studies on the specific cyclization and asymmetric reduction reactions of This compound . The presence of the methyl group at the alpha position significantly alters the compound's reactivity, making direct extrapolation from the non-methylated analogue speculative. Therefore, a scientifically accurate article adhering to the requested outline for this compound cannot be generated at this time. Further experimental research is required to elucidate the specific chemical behaviors of this compound.

Enantioselective Proton Transfer

Enantioselective proton transfer is a key strategy for creating stereocenters. For compounds like this compound, which can exist as keto-enol tautomers, this process is particularly relevant. The enol or the corresponding enolate is prochiral, and the addition of a proton can generate a chiral center at the α-carbon.

The mechanism relies on a chiral proton source, such as a chiral acid or a Brønsted acid in a chiral environment, to deliver a proton to one of the two faces of the enolate's planar double bond. Catalytic antibodies have demonstrated this principle by catalyzing the enantioselective protonation of prochiral enol ethers with high selectivity (>99% e.e.). nih.gov In such systems, the rate-limiting step is the general-acid-catalyzed proton transfer to the β-carbon of the enol. nih.gov The antibody's binding pocket creates a chiral environment that sterically hinders protonation from one side, ensuring high enantioselectivity. nih.gov Similarly, a chiral base can be used to deprotonate the β-ketoester, and subsequent protonation of the resulting chiral enolate by a proton source can be controlled to yield an enantiomerically enriched product.

Detrifluoroacetylation Reactions

Detrifluoroacetylation is a transformation that involves the selective cleavage of a carbon-carbon bond to eliminate a trifluoroacetyl group (-COCF₃). researchgate.net This reaction is a powerful tool in organic synthesis as it can generate highly reactive enolate intermediates. researchgate.net For derivatives of ethyl 4,4,4-trifluoroacetoacetate, this reaction can be initiated under mild conditions. For example, reacting an ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate with cesium fluoride (B91410) (CsF) can trigger the detrifluoroacetylation process. researchgate.net

The plausible mechanism involves the attack of the fluoride ion on the silicon of a trimethylsilyl (B98337) group (if present) or another electrophilic center, which ultimately facilitates the cleavage of the C-C bond and the release of a trifluoroacetate (B77799) anion. researchgate.net The resulting enolate or related stabilized carbanion can then participate in various subsequent reactions, including intramolecular or intermolecular cyclizations and additions, leading to the formation of complex organic structures that might otherwise be difficult to access. researchgate.net

Palladium-Catalyzed Reactions

Palladium catalysts are versatile tools for a wide range of organic transformations, and substrates containing the structural motifs of this compound could potentially engage in several types of palladium-catalyzed reactions. A putative catalytic cycle for many palladium-catalyzed cross-coupling reactions involves sequential steps of oxidative addition, transmetalation, and reductive elimination. nih.gov

Decarbonylative fluoroalkylation is one such process where a palladium catalyst facilitates the coupling of a fluoroalkylcarboxylic acid derivative with an organometallic reagent. nih.gov The key steps include the oxidative addition of the acid derivative to the Pd(0) center, followed by carbonyl de-insertion to form a palladium-fluoroalkyl intermediate. nih.gov Subsequent transmetalation with an organometallic partner and final reductive elimination yields the cross-coupled product. nih.gov The functional groups within this compound, specifically the C-C bond adjacent to the trifluoroacetyl group, could potentially be a site for palladium-catalyzed activation, although such reactions are not widely documented for this specific substrate.

Applications in Organic Synthesis and Building Block Utility

Synthesis of Enantiopure Trifluoromethyl-Functionalized Products

ETFAA is a widely used reagent for the synthesis of enantiopure products containing the trifluoromethyl moiety. sigmaaldrich.com Its ability to react with chiral auxiliaries and undergo stereoselective transformations makes it invaluable for creating optically active compounds.

The enantiopure synthesis of trifluoromethyl-β-amino acid derivatives is a notable application of ETFAA. sigmaaldrich.com These compounds are of significant interest in medicinal chemistry. One established method involves the conversion of ETFAA into an O-protected 4,4,4-trifluoro-3-hydroxybutanoic acid intermediate. This intermediate can then be reacted with diphenyl phosphorazidate (DPPA) to yield the desired protected amino alcohol, a precursor to the β-amino acid. nih.gov Another approach is the reduction of α-aminoalkyl trifluoromethyl ketones, which can be prepared from α-amino acid derivatives through a Dakin-West reaction using trifluoroacetic anhydride. nih.gov

The synthesis of α-trifluoromethylated versions of natural amino acids like aspartic acid and serine has been successfully achieved using ETFAA. A key strategy involves the initial condensation of ETFAA with a chiral auxiliary, such as (R)-phenylglycinol, to form a chiral trifluoromethyl-containing oxazolidine (B1195125). sigmaaldrich.com This intermediate serves as a common precursor for the stereoselective synthesis of both (S)- and (R)-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine. sigmaaldrich.com

ETFAA is instrumental in the synthesis of novel, enantiopure α-trifluoromethylated azetidine-2-carboxylic acid and both (R)- and (S)-trifluoromethylhomoserines. nih.gov The synthetic route relies on a common chiral bicyclic oxazolidine intermediate, which is prepared through a condensation reaction between (R)-phenylglycinol and ETFAA. nih.gov A subsequent Strecker-type reaction on this key intermediate is a crucial step in forming the target molecules. nih.gov This approach provides a straightforward pathway to these complex, fluorine-containing amino acid derivatives. nih.gov

| Precursor | Reagent | Product |

| Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) | (R)-Phenylglycinol | Chiral CF3-containing bicyclic oxazolidine |

| Chiral CF3-containing bicyclic oxazolidine | Strecker-type reaction | Enantiopure (2R)-2-trifluoromethyl-2-carboxyazetidine |

| Chiral CF3-containing bicyclic oxazolidine | Strecker-type reaction | (R)- and (S)-Trifluoromethylhomoserines |

Precursor for Fluorinated Heterocyclic Compounds

The reactivity of the dicarbonyl moiety in ETFAA makes it an excellent precursor for a variety of heterocyclic systems through cyclocondensation reactions. researchgate.netresearchgate.net

The synthesis of fluorinated pyrones and pyridones can be achieved using ETFAA as a key building block. These reactions typically involve the condensation of ETFAA with other reagents to form the heterocyclic ring. For instance, multicomponent reactions involving ETFAA, an aldehyde, and a nitrogen source like ammonia (B1221849) or an amine can lead to the formation of dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to pyridones. researchgate.net

ETFAA is utilized in the synthesis of quinolinone structures, which are present in numerous biologically active compounds. The Gould-Jacobs reaction, a classical method for quinoline (B57606) synthesis, can be adapted for ETFAA. The reaction typically begins with the condensation of ETFAA with an aniline (B41778) derivative to form an enamine, followed by thermal cyclization to give a 4-hydroxy-2-quinolinone derivative with a trifluoromethyl group at the 3-position. A well-known application is in the synthesis of Mefloquine, where ETFAA is a key building block. researchgate.net

| Starting Material | Reaction Type | Resulting Heterocycle |

| Ethyl 4,4,4-trifluoroacetoacetate | Multicomponent Reaction | Pyridone Derivatives |

| Ethyl 4,4,4-trifluoroacetoacetate | Gould-Jacobs Reaction | Quinolinone Derivatives |

Pyrazolo[3,4-b]pyran Derivatives

While the direct synthesis of pyrazolo[3,4-b]pyran derivatives from ethyl 2-methyl-4,4,4-trifluoroacetoacetate is not extensively documented in the reviewed literature, the closely related analog, ethyl 4,4,4-trifluoroacetoacetate, is a key reactant in the formation of trifluoromethyl-substituted pyrazolo[3,4-b]pyridine (B92270) derivatives. In a notable one-pot, three-component reaction, ethyl 4,4,4-trifluoroacetoacetate reacts with a 3-aminopyrazole (B16455) and isatin (B1672199) in the presence of an ammonium (B1175870) acetate (B1210297) catalyst to efficiently synthesize 6'-hydroxy trifluoromethylated spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. researchgate.netresearchgate.net The pyrazolo[3,4-b]pyridine framework is a common structural element in the design of kinase inhibitors for therapeutic applications. nih.gov

Hexahydropyrimidines

Trifluoromethyl-substituted hexahydropyrimidine (B1621009) derivatives are synthesized in excellent yields through a one-pot, three-component Biginelli-type reaction. researchgate.net This method involves the condensation of an aromatic aldehyde, ethyl trifluoroacetoacetate, and urea (B33335) or thiourea. researchgate.net The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and can be performed under solvent-free conditions at room temperature, presenting an efficient and environmentally benign approach compared to classical methods. researchgate.net However, challenges in the synthesis can arise due to the formation of stable 4-hydroxy-4-polyfluoroalkyl(thioxo)hexahydropyrimidine-5-carboxylate intermediates, which may require an additional dehydration step to yield the final tetrahydropyrimidinone product. researchgate.net

| Component 1 | Component 2 | Component 3 | Catalyst | Product Scaffold |

| Aromatic Aldehyde | Ethyl trifluoroacetoacetate | Urea / Thiourea | p-Toluenesulfonic acid | Trifluoromethyl-substituted hexahydropyrimidine |

Synthesis of Trifluoromethyl Ketones and Derivatives

This compound and its parent compound, ethyl trifluoroacetoacetate, are fundamental precursors for the synthesis of various trifluoromethyl ketones. These ketones are valuable intermediates for introducing the trifluoromethyl group into more complex organic molecules. The synthesis of the parent β-ketoester itself is typically achieved via a Claisen condensation between ethyl trifluoroacetate (B77799) and ethyl acetate. google.com The resulting trifluoroacetyl moiety is a key functional group that can be retained or transformed in subsequent reactions. Trifluoromethyl ketones are of significant interest in medicinal chemistry; for example, a series of these ketones have been developed as potent inhibitors of the SARS-CoV 3CL protease, a key enzyme in the life cycle of the coronavirus.

Intermediate in Complex Molecule Synthesis

The compound serves as a crucial intermediate in the industrial synthesis of high-value chemical products, including both agrochemicals and pharmaceuticals. google.comgoogle.comnih.gov

Agrochemical Intermediates (e.g., Thifluzamide (B1681302), Fluacrypyrim, Thiazopyr)

Ethyl 4,4,4-trifluoroacetoacetate is a key starting material for several important pesticides. google.comgoogle.com Its role is particularly well-defined in the production of the fungicide Thifluzamide. The synthesis begins with the chlorination of ethyl trifluoroacetoacetate, followed by a cyclization reaction with thioacetamide (B46855) to construct the core 2-methyl-4-trifluoromethyl-thiazole ring. guidechem.com Subsequent hydrolysis of the ester and acylation with a substituted aniline derivative yields the final Thifluzamide product. guidechem.com The compound is also documented as a vital intermediate for the preparation of the acaricide Fluacrypyrim and the herbicide Thiazopyr. google.comgoogle.com

| Agrochemical | Class | Role of Ethyl Trifluoroacetoacetate |

| Thifluzamide | Fungicide | Key starting material for the synthesis of the 2-methyl-4-trifluoromethyl-thiazole-5-carboxylic acid core. guidechem.comnih.gov |

| Fluacrypyrim | Acaricide | Important intermediate in the manufacturing process. google.comgoogle.com |

| Thiazopyr | Herbicide | Important intermediate in the manufacturing process. google.comgoogle.com |

Pharmaceutical Intermediates (e.g., Befloxatone, Mefloquine)

The trifluoromethyl-β-ketoester scaffold is integral to the synthesis of several pharmaceutical agents.

It is cited as a precursor in the production of Befloxatone, an antidepressant. google.comgoogle.com Furthermore, ethyl 4,4,4-trifluoroacetoacetate is used to construct the quinoline core of the antimalarial drug Mefloquine. This synthesis involves a reaction between an aniline derivative and the β-ketoester to form the 2-(trifluoromethyl)quinolin-4-ol (B159695) intermediate, which is further modified to produce Mefloquine.

Antiviral and Anticancer Agents

The utility of this compound and related structures extends to the development of modern therapeutic agents. The trifluoromethyl ketone derivatives synthesized from these precursors have shown potential as antiviral agents, specifically as inhibitors of viral proteases.

In the realm of oncology, building blocks derived from ethyl trifluoroacetoacetate are used to create complex heterocyclic systems with anticancer activity. For instance, pyrazolo[3,4-b]pyridine derivatives, which can be synthesized using related methodologies, have been investigated as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation of cancer cells. nih.gov Research has also identified antitumor activity in various compounds derived from the multicomponent reactions of ethyl trifluoroacetoacetate. researchgate.net

Antithyroid Agents

Ethyl 4,4,4-trifluoroacetoacetate is utilized in the synthesis of fluorinated 2-thiouracil (B1096) analogs, which function as antithyroid agents. chemicalbook.com The general synthetic pathway involves the condensation reaction of the β-ketoester with thiourea. This reaction is analogous to the well-established synthesis of uracil (B121893) and its derivatives from β-dicarbonyl compounds. For instance, the non-fluorinated compound ethyl acetoacetate (B1235776) reacts with urea to form 6-methyluracil. orgsyn.org

By using ETFAA and thiourea, a thiouracil ring is formed with a trifluoromethyl group at the 6-position. These resulting fluorinated 2-thiouracil analogs exhibit antithyroid properties, similar to established drugs like propylthiouracil (B1679721) (PTU). wikipedia.orgchemicalbook.com The mechanism of action for these agents involves the inhibition of the thyroid peroxidase enzyme. nih.govpatsnap.com This enzyme is critical for two key steps in thyroid hormone synthesis: the oxidation of iodide to iodine and the incorporation of iodine into tyrosine residues on thyroglobulin. patsnap.comdrugbank.com By blocking this process, the synthesis of new thyroid hormones (thyroxine (T4) and triiodothyronine (T3)) is effectively reduced, helping to manage hyperthyroidism. nih.gov

Biologically Active Compounds

The versatility of ethyl 4,4,4-trifluoroacetoacetate as a building block extends to the creation of various other biologically active compounds. It serves as an important intermediate in the production of both medicines and pesticides. google.comgoogle.com

One notable application is in the synthesis of the medication befloxatone. google.comgoogle.com Additionally, the related compound, Ethyl 2-(trifluoroacetyl)propionate, is used to prepare 5,6-disubstituted thiopyrimidine aryl aminothiazoles, which act as inhibitors of the calcium-activated chloride channel TMEM16A (also known as Anoctamin 1 or ANO1). nih.gov Inhibitors of the ANO1 channel are being investigated for their therapeutic potential in treating conditions such as cystic fibrosis, dry mouth, and certain pain disorders. nih.govnih.gov Activators and potentiators of TMEM16A have been shown to stimulate epithelial chloride secretion and intestinal contraction, highlighting the channel's importance as a drug target. nih.gov

| Parent Compound | Synthesized Biologically Active Compound | Therapeutic Area / Application | Reference |

|---|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | Befloxatone | Pharmaceutical | google.com, google.com |

| Ethyl 4,4,4-trifluoroacetoacetate | Thifluzamide, Fluacrypyrim, Thiazopyr | Pesticide | google.com, google.com |

| Ethyl 2-(trifluoroacetyl)propionate | TMEM16A/Ano1 Inhibitors (Aminothiazole derivatives) | Potential treatment for cystic fibrosis, pain | nih.gov, nih.gov |

Stereoselective Synthesis of Chiral Building Blocks

The asymmetric introduction of a trifluoromethyl group into organic molecules is a significant area of research, as these chiral structures are prevalent in many modern pharmaceuticals and agrochemicals. chimia.ch Ethyl 4,4,4-trifluoroacetoacetate is a key starting material for the stereoselective synthesis of a variety of chiral building blocks containing the valuable trifluoromethyl moiety. sigmaaldrich.com

A common strategy involves the condensation of ETFAA with a chiral auxiliary, such as (R)-phenylglycinol, to form a chiral oxazolidine intermediate. This intermediate then serves as a versatile platform for synthesizing a range of enantiopure trifluoromethyl-functionalized products. sigmaaldrich.com This approach has been successfully used to produce:

(S)- and (R)-α-trifluoromethyl-aspartic acid

α-trifluoromethyl-serine

Enantiopure trifluoromethyl-β-amino acid derivatives

(R)- and (S)-trifluoromethylhomoserines sigmaaldrich.com

Modern catalytic methods have further expanded the utility of trifluoromethyl ketones and their derivatives in asymmetric synthesis. nih.govresearchgate.netchemrxiv.org For example, the catalytic asymmetric aza-Henry reaction of N-Boc trifluoromethyl ketimines with nitromethane, using amino acid-derived quaternary ammonium salts as catalysts, yields α-trifluoromethyl β-nitroamines with good yields and enantioselectivities. nih.gov These products are valuable synthons for chiral diamines and other medicinally relevant frameworks. nih.gov Similarly, palladium-catalyzed asymmetric allylation has been developed to create chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones in good yields and high enantioselectivities. acs.org

| Starting Material Class | Reaction Type | Catalyst/Method | Chiral Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | Condensation with Chiral Auxiliary | (R)-phenylglycinol | α-Trifluoromethyl amino acids (Aspartic acid, Serine) | Enantiopure | sigmaaldrich.com |

| N-Boc trifluoromethyl ketimines | Asymmetric aza-Henry Reaction | Quaternary ammonium salts (from amino acids) | α-Trifluoromethyl β-nitroamines | Good to excellent yields, moderate to good ee | nih.gov |

| Trifluoromethylated 1,3-dicarbonyls | Asymmetric Allylation | Palladium-Catalyst | 1,1,1-Trifluoro-α,α-disubstituted 2,4-diketones | Good yields and enantioselectivities | acs.org |

| Trifluoromethyl imines | Umpolung Addition | Cinchona alkaloid-derived phase-transfer catalyst | Trifluoromethylated γ-amino acids | High yield and enantiomeric enrichment | nih.gov |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum is used to identify the number and connectivity of hydrogen atoms. For this compound, four distinct proton signals are expected. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and the trifluoroacetyl group).

Ethyl Ester Protons : The methylene (B1212753) (-OCH₂CH₃) and methyl (-OCH₂CH₃) protons of the ethyl ester group are expected. The methylene protons would appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons would appear as a triplet, coupled to the two methylene protons.

α-Carbon Protons : The single proton on the α-carbon (-CH(CH₃)-) is expected to appear as a quartet, as it is coupled to the three protons of the adjacent α-methyl group.

α-Methyl Protons : The protons of the methyl group at the α-position (-CH(CH₃)-) would appear as a doublet, coupled to the single proton on the α-carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OCH₂CH₃ | ~4.2 | Quartet (q) | 2H |

| -CH(CH₃)CO- | ~3.7 | Quartet (q) | 1H |

| -OCH₂CH₃ | ~1.3 | Triplet (t) | 3H |

| -CH(CH₃)CO- | ~1.5 | Doublet (d) | 3H |

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. sapub.org In this compound, the three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. Due to the absence of adjacent fluorine or hydrogen atoms within typical coupling distance, this signal is predicted to be a singlet. The chemical shift provides confirmation of the trifluoromethyl group's electronic environment.

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -C(O)CF₃ | ~ -70 to -80 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are anticipated.

Carbonyl Carbons : Two signals are expected in the highly deshielded region for the ester (-C(O)O-) and ketone (-C(O)CF₃) carbonyl carbons.

Trifluoromethyl Carbon : The carbon of the -CF₃ group is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms.

Ethyl Group Carbons : Two signals for the methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethyl group.

α-Carbons : Two signals corresponding to the α-carbon (-CH-) and the α-methyl carbon (-CH(CH₃)-).

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -C(O)CF₃ | ~192 | Quartet (q) |

| -C(O)O- | ~168 | Singlet (s) |

| -CF₃ | ~117 | Quartet (q) |

| -OCH₂CH₃ | ~62 | Singlet (s) |

| -CH(CH₃)CO- | ~50 | Singlet (s) |

| -CH(CH₃)CO- | ~15 | Singlet (s) |

| -OCH₂CH₃ | ~14 | Singlet (s) |

Deuterium (B1214612) labeling is a powerful technique used to trace reaction pathways and understand mechanisms. nih.gov The replacement of a proton with a deuteron (B1233211) alters the mass but not the chemical properties, allowing its movement to be tracked by NMR or mass spectrometry. This method is particularly useful for studying the kinetic isotope effect (KIE), where a reaction involving the breaking of a C-H bond is often slower when the hydrogen is replaced by deuterium (a C-D bond). wisc.edu

For this compound, the proton on the α-carbon is acidic due to its position between two carbonyl groups. This makes it a key site for mechanistic investigation using deuterium labeling.

Keto-Enol Tautomerism : By dissolving the compound in a deuterated solvent like methanol-d₄ (CH₃OD) or in the presence of heavy water (D₂O), the α-proton can undergo H-D exchange. Monitoring the disappearance of the α-proton signal and the appearance of a new signal in the deuterium NMR spectrum, or observing the change in mass via MS, can provide quantitative data on the rate and equilibrium of the keto-enol tautomerization. wisc.edu

Reaction Mechanisms : In reactions such as alkylations or condensations at the α-position, replacing the α-proton with a deuteron can help determine if the cleavage of this C-H bond is the rate-determining step. biorxiv.org A significant KIE (kH/kD > 1) would suggest that this bond cleavage is integral to the slowest step of the reaction. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. For this compound (Molecular Weight: 198.14 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 198.

Common fragmentation patterns for esters and ketones would be anticipated:

Alpha-Cleavage : Cleavage of bonds adjacent to the carbonyl groups is a common fragmentation pathway. researchgate.net Loss of the ethoxy radical (•OCH₂CH₃) from the ester would lead to a fragment at m/z 153. Loss of the ethyl group (•CH₂CH₃) would result in a fragment at m/z 169.

Loss of Trifluoromethyl Group : Cleavage of the C-C bond between the ketone and the trifluoromethyl group could result in the loss of a •CF₃ radical, leading to a fragment at m/z 129, or the formation of the stable [CF₃]⁺ cation at m/z 69.

McLafferty Rearrangement : The ester portion of the molecule can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen and cleavage of the Cα-Cβ bond, though this is less direct in this specific structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 198 | [C₇H₉F₃O₃]⁺ | Molecular Ion [M]⁺ |

| 153 | [M - OCH₂CH₃]⁺ | Alpha-cleavage at ester |

| 129 | [M - CF₃]⁺ | Alpha-cleavage at ketone |

| 69 | [CF₃]⁺ | Alpha-cleavage at ketone |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to be dominated by strong absorptions from its two carbonyl groups and the carbon-fluorine bonds.

C=O Stretching : Two distinct carbonyl stretching bands are expected. The ester carbonyl typically absorbs at a higher wavenumber (around 1735-1750 cm⁻¹) than the ketone carbonyl. The electronegative -CF₃ group adjacent to the ketone will likely shift its stretching frequency to a higher value than a typical alkyl ketone, expected in the 1710-1730 cm⁻¹ range.

C-F Stretching : The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

C-H Stretching : Absorptions corresponding to sp³ C-H stretching from the ethyl and methyl groups are expected just below 3000 cm⁻¹.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2980 | C-H Stretch | Alkyl (sp³) |

| ~1745 | C=O Stretch | Ester |

| ~1720 | C=O Stretch | Ketone (α-fluorinated) |

| ~1300-1100 | C-F Stretch | Trifluoromethyl |

X-ray Diffraction Analysis for Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the gold standard for determining the three-dimensional atomic arrangement of a molecule. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and the absolute configuration of stereocenters. For complex molecules like β-keto esters, particularly those synthesized through novel methods, XRD is crucial for validating the proposed structure. nih.gov

By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed. This map is then interpreted to build a three-dimensional model of the molecule. In the context of related compounds, such as β-ketoacyl-ACP synthase I (FabB), which performs an essential step in fatty-acid synthesis, X-ray crystallography has been used to determine the three-dimensional structure, which is essential for the development of specific enzyme inhibitors. nih.gov The structural data obtained from XRD, including unit-cell parameters and space group symmetry, are critical for understanding intermolecular interactions in the solid state and for the rational design of new derivatives and catalysts. nih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, GC)

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For this compound, which is chiral due to the methyl group at the α-position, chromatographic methods are essential for determining both chemical purity and enantiomeric excess (e.e.). wikipedia.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity assessment. heraldopenaccess.us For fluorinated compounds like Ethyl 4,4,4-trifluoroacetoacetate (a related, non-methylated analogue), reverse-phase (RP) HPLC methods have been developed. sielc.com These methods typically employ a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com By monitoring the eluent with a detector (commonly UV-Vis), the presence of impurities can be identified and quantified based on the area of their corresponding peaks in the chromatogram.

To determine the enantiomeric excess, a specialized form of HPLC known as chiral HPLC is required. uma.es This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to a separation in their retention times, allowing for the quantification of each enantiomer. The enantiomeric excess is then calculated from the relative peak areas of the (R)- and (S)-enantiomers. thieme-connect.de

Gas Chromatography (GC)

Gas chromatography is another powerful tool, particularly for volatile compounds like esters. For determining enantiomeric excess, chiral GC columns are employed. These columns, often coated with a chiral selector like a cyclodextrin (B1172386) derivative (e.g., CP-Chirasil-Dex CB), can effectively separate the enantiomers of volatile chiral compounds. bibliotekanauki.pl The sample is vaporized and carried by an inert gas through the column, where separation occurs based on differential partitioning between the gas and the chiral stationary phase. A mass spectrometer (MS) is often coupled with the GC (GC-MS) to provide definitive identification of the separated enantiomers based on their mass-to-charge ratio and fragmentation patterns.

The determination of enantiomeric ratios through chiral GC-MS is a reliable method for authenticating natural flavors and can be applied to assess the outcome of asymmetric syntheses producing chiral molecules like this compound. bibliotekanauki.pl

Below is a table summarizing typical chromatographic approaches for the analysis of this compound and its analogues.

| Technique | Purpose | Stationary Phase (Column) Type | Typical Mobile Phase / Carrier Gas | Detector |

| HPLC | Purity Determination | Reverse-Phase (e.g., Newcrom R1, C18) sielc.com | Acetonitrile/Water/Acid sielc.com | UV-Vis |

| Chiral HPLC | Enantiomeric Excess (e.e.) | Chiral Stationary Phase (CSP) | Hexane/Isopropanol or other non-polar/polar mixtures | UV-Vis, CD |

| GC | Purity/Volatility | Standard (e.g., DB-5, HP-5) | Helium, Hydrogen | FID, MS |

| Chiral GC | Enantiomeric Excess (e.e.) | Chiral (e.g., CP-Chirasil-Dex CB) bibliotekanauki.pl | Helium, Hydrogen | FID, MS |

Computational Chemistry and Mechanistic Studies

Theoretical Investigations of Reaction Pathways and Transition States

While specific theoretical studies on the reaction pathways of ethyl 2-methyl-4,4,4-trifluoroacetoacetate are not extensively documented in publicly available literature, the reaction mechanisms can be inferred from computational studies of related β-keto esters and trifluoromethylated compounds. The Claisen condensation, a fundamental reaction for the synthesis of β-keto esters, has been a subject of theoretical investigation. masterorganicchemistry.comwikipedia.orgresearchgate.netlibretexts.orgyoutube.comopenstax.org The mechanism involves the formation of an enolate, which then acts as a nucleophile. masterorganicchemistry.comwikipedia.orglibretexts.orgyoutube.comopenstax.org Computational studies on similar systems can elucidate the transition state structures and activation energies for these steps. masterorganicchemistry.com

A key aspect of the reactivity of this compound is its keto-enol tautomerism. orientjchem.orgresearchgate.nettruman.eduresearchgate.netmdpi.com Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the thermodynamics and kinetics of tautomerization in β-dicarbonyl compounds. orientjchem.orgresearchgate.netresearchgate.net These studies reveal that the relative stability of the keto and enol forms is influenced by factors such as substitution and solvent effects. orientjchem.orgmdpi.com For instance, the presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the acidity of the α-proton and the stability of the corresponding enolate. mdpi.com Theoretical calculations can map the potential energy surface of the tautomerization process, identifying the transition state and the energy barrier for the interconversion. orientjchem.orgresearchgate.net

The general mechanism for a base-catalyzed reaction involving a β-keto ester like this compound can be broken down into the following key steps, each of which can be modeled computationally:

Deprotonation: A base removes the acidic α-proton to form a resonance-stabilized enolate. The transition state for this proton transfer can be calculated.

Nucleophilic Attack: The enolate attacks an electrophile. The trajectory and energy profile of this step are crucial for understanding the reaction's feasibility and selectivity.

Protonation/Rearrangement: The resulting intermediate may undergo further reactions, such as protonation or rearrangement, to yield the final product. Each of these steps has a corresponding transition state that can be computationally modeled.

By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed. This allows for the determination of the rate-determining step and provides insights into how modifications to the reactants or reaction conditions might alter the reaction outcome.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and predicting the reactivity of molecules like this compound. DFT calculations can provide valuable information about the distribution of electrons within the molecule, which in turn governs its chemical behavior.

The presence of the highly electronegative fluorine atoms in the trifluoromethyl group has a profound effect on the electronic structure of the molecule. mdpi.com This electron-withdrawing group significantly influences the charge distribution, making the adjacent carbonyl carbon more electrophilic and the α-proton more acidic. mdpi.com DFT calculations can quantify these effects by computing various electronic properties, such as atomic charges, electrostatic potential maps, and frontier molecular orbital energies. nih.govnih.gov

| Property | Description | Predicted Influence on Reactivity |

|---|---|---|

| Atomic Charges | Distribution of electron density on each atom. | Identifies electrophilic (positive charge) and nucleophilic (negative charge) sites. The carbonyl carbons are expected to be highly electrophilic. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. nih.gov | Visually represents regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack. nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. nih.gov | The energy and shape of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). nih.gov |

| Global Reactivity Descriptors | Parameters like chemical hardness, softness, and electrophilicity index derived from HOMO and LUMO energies. | Provide a quantitative measure of the molecule's overall reactivity and stability. |

DFT calculations are also instrumental in studying the keto-enol tautomerism of this compound. orientjchem.orgresearchgate.netresearchgate.net By calculating the relative energies of the keto and enol forms, the equilibrium constant for the tautomerization can be predicted. orientjchem.orgresearchgate.net These calculations have shown that the stability of the tautomers is highly dependent on the solvent environment, with polar solvents often favoring the more polar keto form. orientjchem.org

Molecular Modeling and Docking Studies for Biological Interactions

Given that this compound is a precursor to various biologically active molecules, including pharmaceuticals and agrochemicals, molecular modeling and docking studies can provide valuable insights into the potential biological interactions of its derivatives. rsc.orgnih.gov While specific docking studies on this compound itself are not prevalent, the principles of these computational techniques can be applied to understand how molecules derived from it might interact with biological targets like enzymes and receptors. youtube.comyoutube.com

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein. nih.govyoutube.comyoutube.com The process involves:

Preparation of Ligand and Receptor Structures: The 3D structures of the ligand (a derivative of this compound) and the target protein are prepared.

Sampling of Conformational Space: The ligand is placed in the binding site of the receptor, and various orientations and conformations are explored.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked to predict the most likely binding mode. youtube.com

The trifluoromethyl group is a common feature in many enzyme inhibitors, as it can mimic the transition state of substrate hydrolysis. nih.govresearchgate.netnih.govnih.govresearchgate.netorganic-chemistry.org For instance, trifluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases. nih.govnih.gov Molecular docking can be used to model the interaction of trifluoromethyl-containing inhibitors with the active site of an enzyme, helping to explain their inhibitory mechanism and guide the design of more potent and selective inhibitors. nih.govnih.govnih.gov

| Application | Description | Example Target |

|---|---|---|

| Enzyme Inhibition | Predicting how a molecule binds to the active site of an enzyme to block its activity. nih.gov | Proteases, Kinases, Esterases nih.govnih.gov |

| Receptor Binding | Modeling the interaction of a ligand with a cell surface or nuclear receptor. | G-protein coupled receptors (GPCRs), Nuclear receptors |

| Virtual Screening | Computationally screening large libraries of compounds to identify potential drug candidates. | Any validated drug target |

| Lead Optimization | Guiding the modification of a lead compound to improve its binding affinity and selectivity. | The primary target of a drug development program |

Prediction of Spectroscopic Data

Computational chemistry offers methods to predict the spectroscopic properties of molecules, which can be a valuable tool for structure elucidation and interpretation of experimental spectra. nih.govrsc.orgrsc.orgmdpi.comnih.gov For this compound, theoretical calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. spectroscopyonline.comyoutube.comorgchemboulder.compurdue.eduspectroscopyonline.com

NMR Spectra Prediction:

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts of ¹H, ¹³C, and ¹⁹F. nih.govrsc.orgrsc.orgmdpi.comnih.gov The process involves:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated at the optimized geometry.

Chemical Shift Calculation: The chemical shifts are then calculated relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

For flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the low-energy conformers. nih.gov The trifluoromethyl group presents a unique probe in ¹⁹F NMR, and computational predictions can be particularly useful in assigning the signals in complex fluorinated molecules. nih.govrsc.orgrsc.orgmdpi.com

IR Spectra Prediction:

Vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. These frequencies can be calculated computationally by:

Geometry Optimization: As with NMR prediction, the first step is to find the minimum energy structure.

Frequency Calculation: The vibrational frequencies and their corresponding intensities are calculated by determining the second derivatives of the energy with respect to the atomic coordinates.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Enantioselective Synthesis

The asymmetric reduction of the ketone in Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is a key transformation, yielding chiral trifluoromethylated alcohols that are valuable synthons for pharmaceuticals and agrochemicals. Future research will likely focus on developing highly efficient and selective catalytic systems for this purpose.

While extensive research exists on the asymmetric reduction of prochiral ketones, specific systems tailored for α-substituted-β-keto esters like this compound are less common. biomedpharmajournal.org The challenge lies in controlling both chemo- and stereoselectivity. Drawing from progress in related fields, several avenues show promise:

Transition Metal Catalysis : Chiral transition metal complexes, particularly those based on Ruthenium, Rhodium, and Iridium, are powerful catalysts for asymmetric hydrogenation. biomedpharmajournal.org For instance, Iridium-N,P complexes have shown high enantioselectivity (up to 96% ee) in the hydrogenation of other fluorinated olefins. cas.cn Future work could involve designing and screening libraries of N,P-ligands specifically for the reduction of this compound to overcome the steric hindrance from the α-methyl group.

Biocatalysis : The use of enzymes, or "biocatalysts," offers a green and highly selective alternative. Whole-cell systems, such as baker's yeast (Saccharomyces), and isolated enzymes like ene reductases and alcohol dehydrogenases are of particular interest. biomedpharmajournal.orgnih.gov For the parent compound ETFAA, asymmetric reduction using Saccharomyces uvarum in a biphasic system achieved 85.0% conversion and 85.2% enantiomeric excess (ee). nih.gov Similar biocatalytic approaches, including the use of ene reductases which have recently been applied to the asymmetric synthesis of alkyl fluorides, could be adapted for this compound. chemrxiv.org

Table 1: Selected Catalytic Systems for Asymmetric Reduction of Related Ketones

| Catalyst Type | Specific Catalyst/System | Substrate Type | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Transition Metal | Iridium-Thiazole N,P Complex | (E)-fluorinated olefins | up to 96% | cas.cn |

| Transition Metal | [Ti(TADDOLato)] Complex | β-ketoesters | up to 90% | researchgate.net |

| Biocatalyst | Saccharomyces uvarum SW-58 | Ethyl 4,4,4-trifluoroacetoacetate | 85.2% | nih.gov |

| Biocatalyst | Ene Reductases | α-fluoroenones/α-fluoroenoates | High | chemrxiv.org |

| Organocatalyst | Primary Amine (Cinchona alkaloid) | Cyclic Ketones | up to 98% | nih.gov |

Applications in Emerging Fields of Fluorine Chemistry

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and biological properties, including metabolic stability, lipophilicity, and binding affinity. cas.cnchemistryviews.org As a trifluoromethylated building block, this compound is a valuable precursor for creating novel organofluorine compounds. researchgate.netnih.gov

Future research will focus on leveraging its unique structure to access new chemical space:

Synthesis of Novel Bioactive Molecules : The compound is a key intermediate for synthesizing molecules with potential biological activity. For example, it can be used to prepare 5,6-disubstituted thiopyrimidine aryl aminothiazoles, which act as inhibitors of the calcium-activated chloride channel TMEM16A/Ano1. chemicalbook.com Further exploration could lead to new classes of pharmaceuticals and agrochemicals.

Development of Fluorinated Synthons : The ability to enantioselectively reduce the ketone creates a chiral center, making the resulting alcohol a valuable chiral building block. These synthons can be used in the synthesis of complex targets like chiral α-trifluoromethyl-amino acids and other fluorinated bioactive molecules. sigmaaldrich.com

Trifluoromethoxylation and Related Chemistry : While this compound features a trifluoromethyl group, the broader field of fluorine chemistry is exploring other fluorinated motifs like the trifluoromethoxy (OCF3) group. rsc.org Research could investigate the transformation of the trifluoromethyl ketone moiety of this compound into other valuable fluorinated functional groups.

Green Chemistry and Sustainable Synthesis Innovations

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Future research on this compound will increasingly incorporate these principles.

Greener Synthesis Routes : The traditional Claisen condensation to produce the parent compound, ETFAA, often uses hazardous reagents like sodium hydride. nih.gov A greener patented method uses an ethanol (B145695) solution of sodium ethoxide, which is safer and more suitable for industrial production. google.com Future innovations could focus on developing catalytic, rather than stoichiometric, methods for the synthesis of the 2-methyl derivative.

Biocatalysis : As mentioned in section 7.1, using enzymes for asymmetric reductions is a key green chemistry approach. nih.gov Research into biocatalytic aldol (B89426) reactions using engineered enzymes to form C-C bonds with fluorinated ketoacids also represents a promising, environmentally friendly direction for creating complex fluorinated molecules. chemrxiv.org

Mechanochemistry : Solvent-free reaction conditions, such as those achieved in a ball mill, represent a significant green advancement. A fast and highly enantioselective fluorination of β-keto esters has been achieved using a chiral copper complex under solvent-free ball-milling conditions, suggesting a promising avenue for other transformations. rsc.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better reaction control, and easier scalability. beilstein-journals.orgresearchgate.net The combination of flow chemistry with automation can accelerate the discovery and optimization of chemical reactions and the synthesis of compound libraries. foresight.orgillinois.edu

The synthesis and application of this compound are ripe for integration with these modern technologies:

Automated Reaction Optimization : Automated flow systems can be used to rapidly screen catalysts, solvents, and reaction conditions for the enantioselective reduction of this compound, accelerating the development of optimal synthetic protocols.

Safe Handling of Fluorinating Reagents : Many fluorination reactions involve hazardous reagents. Flow reactors provide a contained environment that allows for the safe handling of toxic and corrosive materials like diethylaminosulfur trifluoride (DAST). vapourtec.compharmtech.com This would be critical for any further functionalization of the molecule involving fluorination.

Continuous Production : Developing a continuous flow process for the synthesis of this compound and its derivatives would enable more efficient, safer, and cost-effective large-scale production compared to traditional batch methods. chemistryviews.org This is particularly relevant for producing fluorinated building blocks for industrial applications. chemistryviews.org

Advanced Materials Science Applications